molecular formula C14H11BrN2 B1343449 2-Benzyl-4-bromo-2H-indazole CAS No. 952734-38-2

2-Benzyl-4-bromo-2H-indazole

Cat. No. B1343449
M. Wt: 287.15 g/mol
InChI Key: XUFFHEGZRNGUKB-UHFFFAOYSA-N
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Description

2-Benzyl-4-bromo-2H-indazole is a heterocyclic aromatic organic compound . It is a derivative of indazole, a class of compounds that have a wide variety of medicinal applications .


Synthesis Analysis

The synthesis of 2H-indazoles, including 2-Benzyl-4-bromo-2H-indazole, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular formula of 2-Benzyl-4-bromo-2H-indazole is C14H11BrN2 . The InChI code is 1S/C14H11BrN2/c15-13-7-4-8-14-12(13)10-17(16-14)9-11-5-2-1-3-6-11/h1-8,10H,9H2 .


Chemical Reactions Analysis

The late-stage functionalization of 2H-indazoles, including 2-Benzyl-4-bromo-2H-indazole, is recognized as an efficient approach for increasing the complexity and diversity of 2H-indazole derivatives . This includes the C3-functionalization of 2H-indazoles through transition metal-catalyzed C–H activation or a radical pathway, transition metal-catalyzed ortho C2′–H functionalization of 2H-indazoles, and remote C–H functionalization at the benzene ring in 2H-indazoles .


Physical And Chemical Properties Analysis

2-Benzyl-4-bromo-2H-indazole is a solid at room temperature . It has a molecular weight of 287.16 .

Scientific Research Applications

Synthesis Methods and Chemical Properties

2-Benzyl-4-bromo-2H-indazole is a derivative within the indazole class, notable for its chemical and pharmacological relevance. The indazole scaffold, including its derivatives, serves as a pivotal structure in medicinal chemistry due to its resemblance to indoles and benzimidazoles, and its ability to interact with various biological targets. A significant advancement in the synthesis of 2H-indazoles was demonstrated through a palladium-catalyzed domino reaction, enabling regioselective formation of N-substituted indazoles, including 2-Benzyl-4-bromo-2H-indazole derivatives. This method addresses the challenge of regioselective synthesis by coupling monosubstituted hydrazines with 2-halophenylacetylenes, followed by an intramolecular hydroamination and isomerization to yield aromatic 2H-indazoles efficiently (Halland et al., 2009).

Furthermore, the oxidative cross-dehydrogenative coupling (CDC) via C(sp2)–H bond functionalization has been applied for direct C-3 acylation/benzoylation of substituted 2H-Indazoles, showcasing the versatility and efficiency of synthesizing substituted 3-(acyl/benzoyl)-2H-indazoles, including derivatives of 2-Benzyl-4-bromo-2H-indazole. This transition-metal-free protocol highlights the potential for broad applications in medicinal chemistry and drug development by furnishing a diverse variety of substituted indazoles in good yields (Sharma et al., 2021).

Medicinal and Biological Applications

Indazoles, including 2-Benzyl-4-bromo-2H-indazole derivatives, have been extensively explored for their therapeutic potential. These compounds are pivotal in the discovery of new drugs due to their wide range of biological activities. For instance, derivatives of 2-Benzyl-4-bromo-2H-indazole have been evaluated for anti-angiogenic activity, providing a foundation for the development of novel anticancer agents. Certain N2-substituted benzyl-2H-indazoles have shown significant activity, indicating their potential in anti-angiogenic therapy and warranting further investigation for their therapeutic efficacy (Huang et al., 2006).

Moreover, the indazole scaffold's adaptability is evident in its role as a core structure for compounds with varied therapeutic applications, including anticancer, anti-inflammatory, and antihyperglycemic agents. The synthesis and evaluation of novel pyrazoles and indazoles as activators of the nitric oxide receptor, soluble guanylate cyclase, exemplify the therapeutic versatility of indazole derivatives. These compounds have shown potent inhibition of platelet aggregation, contributing to the development of new treatments for cardiovascular diseases (Selwood et al., 2001).

Safety And Hazards

The compound is considered hazardous and precautions should be taken while handling it . It is recommended to avoid breathing its dust and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .

Future Directions

The future directions of research on 2H-indazoles, including 2-Benzyl-4-bromo-2H-indazole, involve the development of novel methods for the regiocontrolled synthesis of substituted indazoles . This is of strategic importance due to the wide variety of biological properties exhibited by indazole-containing compounds .

properties

IUPAC Name

2-benzyl-4-bromoindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2/c15-13-7-4-8-14-12(13)10-17(16-14)9-11-5-2-1-3-6-11/h1-8,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFFHEGZRNGUKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C3C(=N2)C=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-4-bromo-2H-indazole

Synthesis routes and methods

Procedure details

4-Bromoindazole of Example 2 (17.4 g, 0.088 M), benzyl bromide (22.7 g, 0.132 M) and DMF (35 mL) were heated to about 50° C. for 25 hours (HPLC: 15:1 ratio of 2-N and 1-N isomers). The mixture was cooled to ambient temperature and diluted with ethyl acetate (160 mL) and water (100 mL). The organic layer was separated, washed with aqueous sodium bicarbonate (5%, 100 mL). The organic layer was separated and concentrated under reduced pressure. The residue was diluted with isopropanol (160 mL) and concentrated under reduced pressure to a volume of about 120 mL. The mixture was heated to 50° C. to dissolve the solid and diluted with water (70 mL) to precipitate the product. The slurry was cooled to 0° C. and the precipitate was filtered off. The solid was washed with a mixture of IPA and Water (1:1, 50 mL), and dried at 50° C. to provide the titled compound (16.5 g, 77%, which contained less than 2% of 1-N-isomer by HPLC): 1H NMR (CDCl3, δ, ppm) 5.56 (s, 2H), 7.11 (m, 1H), 7.21 (d, J=7.2 Hz, 1H), 7.24-7.39 (m, 5H), 7.65 (d, J=8.6 Hz, 1H), 7.88 (s, 1H).
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
22.7 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One
[Compound]
Name
2-N
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1-N
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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